molecular formula C23H26N2O2 B5545603 3-(3-hydroxy-3-methylbutyl)-N-(5-isoquinolinylmethyl)-N-methylbenzamide

3-(3-hydroxy-3-methylbutyl)-N-(5-isoquinolinylmethyl)-N-methylbenzamide

Cat. No.: B5545603
M. Wt: 362.5 g/mol
InChI Key: LCHULEZWIVAVOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-hydroxy-3-methylbutyl)-N-(5-isoquinolinylmethyl)-N-methylbenzamide is a useful research compound. Its molecular formula is C23H26N2O2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.199428076 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

Research on palladium iodide catalyzed multicomponent carbonylative approaches has shown innovative pathways to synthesize functionalized isoindolinone and isobenzofuranimine derivatives from 2-alkynylbenzamides. This highlights the compound's potential utility in synthesizing complex organic molecules, with applications ranging from material science to pharmaceuticals (Mancuso et al., 2014).

Pharmacology and Medicinal Chemistry

A study on sigma-2 receptor probes involving similar structural motifs to the compound has shed light on their binding affinities and potential for neurological research. This underlines the importance of such compounds in developing radioligands for brain imaging and studying various neurological conditions (Xu et al., 2005).

Material Science and Chemical Analysis

The electrospray mass spectrometry and fragmentation study of N-linked carbohydrates derivatized at the reducing terminus demonstrate the compound's relevance in analytical chemistry, particularly in mass spectrometry analysis techniques. This is crucial for the structural elucidation of complex molecules, with implications for biochemical and pharmaceutical analysis (Harvey, 2000).

Chemical Biology and Enzyme Inhibition

Research on poly(ADP-ribose) polymerase (PADPRP) inhibitors, including similar benzamide derivatives, points to the compound's potential application in studying DNA repair mechanisms and developing cancer therapies. This illustrates the role of such compounds in uncovering biological pathways and designing new therapeutic agents (Boulton et al., 1995).

Environmental Science and Green Chemistry

The synthesis of quinazolin-4(1H)-ones using cellulosesulfonic acid as a biodegradable catalyst from 2-aminobenzamide and aldehydes or ketones showcases the compound's potential in green chemistry applications. This emphasizes the importance of sustainable and environmentally friendly methodologies in chemical synthesis (Reddy et al., 2011).

Properties

IUPAC Name

3-(3-hydroxy-3-methylbutyl)-N-(isoquinolin-5-ylmethyl)-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-23(2,27)12-10-17-6-4-7-18(14-17)22(26)25(3)16-20-9-5-8-19-15-24-13-11-21(19)20/h4-9,11,13-15,27H,10,12,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHULEZWIVAVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CC3=C2C=CN=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.